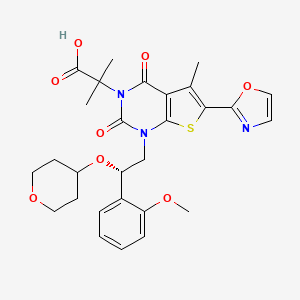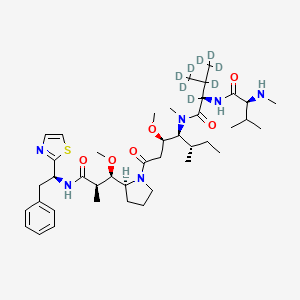
Ticarcilina disódica con clavulanato potásico (15:1) (Timentin)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ticarcillin disodium is an extended spectrum β-lactam in the carboxypenicillin family.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana Contra Bacterias Gram-negativas
Timentin exhibe alta actividad contra bacterias gram-negativas debido a la combinación de ticarcilina, un antibiótico β-lactámico de penicilina, y clavulanato, un inhibidor de β-lactamasa {svg_1}. Esta sinergia mejora su eficacia, convirtiéndola en una opción potente para atacar cepas resistentes de bacterias gram-negativas.
Transformación de Plantas Mediada por Agrobacterium
En biología vegetal, Timentin se usa en el medio de regeneración para eliminar Agrobacterium después de la transformación de ADN extraño en células vegetales {svg_2}. Esta aplicación es crucial para la ingeniería genética y la investigación biotecnológica que involucra plantas.
Pruebas de Susceptibilidad Antimicrobiana (AST)
La ticarcilina disódica se utiliza en AST in vitro clínicas para determinar la eficacia de los antibióticos contra diversas especies bacterianas {svg_3}. Estas pruebas ayudan a los microbiólogos médicos a recomendar tratamientos antibióticos apropiados, optimizando así la atención al paciente.
Inhibición de β-Lactamase
El componente clavulanato de Timentin actúa como inhibidor de β-lactamasa, protegiendo a la ticarcilina de la degradación {svg_4}. Esta propiedad es particularmente valiosa en la investigación de los mecanismos de resistencia bacteriana y el desarrollo de nuevos agentes antibacterianos.
Investigación Farmacéutica
Los componentes de Timentin, ticarcilina y clavulanato, se han estudiado por su farmacocinética y farmacodinamia {svg_5}. La investigación en este campo se centra en comprender la distribución, el metabolismo y la excreción de estos medicamentos para mejorar los resultados terapéuticos.
Estudios de Seguridad y Toxicología
Los estudios han demostrado que Timentin no presenta ningún riesgo significativo en varias evaluaciones de seguridad, incluidos estudios reproductivos, mutagénicos y cardiovasculares {svg_6}. Esta información es esencial para el uso continuo y el desarrollo de Timentin en entornos clínicos.
Mecanismo De Acción
Target of Action
The primary target of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Ticarcillin Disodium inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in the inhibition of cell wall biosynthesis . Clavulanate Potassium is a specific inhibitor of β-lactamase, an enzyme produced by some bacteria that degrades the antibiotic, rendering it ineffective . By inhibiting β-lactamase, Clavulanate Potassium protects Ticarcillin Disodium against inactivation, enhancing its antibacterial activity .
Biochemical Pathways
The affected pathway is the peptidoglycan synthesis pathway, which is essential for bacterial cell wall formation . By inhibiting this pathway, Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) prevents the cross-linking of peptidoglycan strands, disrupting the bacterial cell wall structure and leading to bacterial cell death .
Pharmacokinetics
Ticarcillin Disodium is widely distributed into tissue, interstitial fluid, pleural fluid, and bile . It is slightly metabolized in the liver . The majority of Ticarcillin Disodium is excreted in the urine . The half-life of Ticarcillin Disodium is approximately 1.1 to 1.2 hours . Clavulanate Potassium is also metabolized in the liver and excreted in the urine . Its half-life is approximately 1.1 to 1.5 hours .
Result of Action
The result of the action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the lysis of the bacterial cell due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can degrade Ticarcillin Disodium, reducing its effectiveness . The addition of clavulanate potassium counteracts this by inhibiting β-lactamase . Furthermore, the drug’s effectiveness can be influenced by the patient’s renal function, as impaired renal function can lead to increased levels of the drug in the body .
Safety and Hazards
Common side effects of Timentin include mild diarrhea, gas, stomach pain, nausea, vomiting, joint or muscle pain, headache, skin rash or itching, injection site reactions (pain, swelling, or burning), and vaginal yeast infection (itching or discharge) . Serious side effects include watery or bloody diarrhea, blood in your urine, feeling an urgent need to urinate, painful or difficult urination, easy bruising or bleeding, unusual weakness, dry mouth, increased thirst, confusion, increased urination, muscle pain or weakness, fast heart rate, lightheadedness, fainting, fever, chills, body aches, flu symptoms, chest pain, and seizures (convulsions) .
Análisis Bioquímico
Biochemical Properties
Ticarcillin disodium with clavulanate potassium (15:1) plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. Ticarcillin binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity . Clavulanate potassium, on the other hand, inhibits beta-lactamase enzymes, preventing the degradation of ticarcillin . This combination interacts with enzymes such as transpeptidases and beta-lactamases, ensuring the effective inhibition of bacterial growth.
Cellular Effects
Ticarcillin disodium with clavulanate potassium (15:1) affects various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell lysis and death by disrupting cell wall synthesis . This compound influences cell signaling pathways by inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall . Additionally, it can affect gene expression related to cell wall synthesis and repair mechanisms, ultimately impacting cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of ticarcillin disodium with clavulanate potassium (15:1) involves the inhibition of bacterial cell wall synthesis. Ticarcillin binds to penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . Clavulanate potassium binds to beta-lactamase enzymes, inhibiting their activity and protecting ticarcillin from degradation . This dual action ensures the effective inhibition of bacterial growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ticarcillin disodium with clavulanate potassium (15:1) can change over time. The stability of the compound is influenced by factors such as temperature and pH . Degradation of the compound can lead to reduced efficacy over time. Long-term studies have shown that prolonged exposure to ticarcillin disodium with clavulanate potassium (15:1) can lead to the development of resistant bacterial strains, necessitating careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
The effects of ticarcillin disodium with clavulanate potassium (15:1) vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects include the minimum inhibitory concentration (MIC) required to inhibit bacterial growth, which varies depending on the bacterial strain and infection site .
Metabolic Pathways
Ticarcillin disodium with clavulanate potassium (15:1) is involved in metabolic pathways related to its degradation and excretion. Ticarcillin is primarily excreted unchanged in the urine, while clavulanate potassium undergoes hepatic metabolism . Enzymes such as beta-lactamases and hepatic enzymes play a role in the metabolism of this compound . The interaction with these enzymes can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the treatment.
Transport and Distribution
Ticarcillin disodium with clavulanate potassium (15:1) is transported and distributed within cells and tissues through various mechanisms. Ticarcillin is distributed into tissues, interstitial fluid, pleural fluid, and bile . Clavulanate potassium is also well-distributed in body tissues, including the central nervous system when meninges are inflamed . Transporters and binding proteins facilitate the movement of these compounds across cellular membranes, affecting their localization and accumulation.
Subcellular Localization
The subcellular localization of ticarcillin disodium with clavulanate potassium (15:1) is primarily within the bacterial cell wall, where it exerts its bactericidal effects . Ticarcillin targets penicillin-binding proteins (PBPs) on the bacterial cell membrane, while clavulanate potassium inhibits beta-lactamase enzymes in the periplasmic space . This localization is crucial for the effective inhibition of bacterial cell wall synthesis and the prevention of antibiotic resistance.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": ["Ticarcillin", "Clavulanate potassium", "Sodium hydroxide", "Hydrochloric acid", "Water"], "Reaction": ["Step 1: Ticarcillin is reacted with sodium hydroxide to form Ticarcillin sodium salt.", "Step 2: Clavulanate potassium is dissolved in water and added to the Ticarcillin sodium salt solution.", "Step 3: The pH of the reaction mixture is adjusted to 7-8 using hydrochloric acid.", "Step 4: The resulting solution is then concentrated and dried to obtain Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) as a white powder."] } | |
Número CAS |
116876-37-0 |
Peso molecular |
N/A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2S)-1-[21-(2-acetyloxy-2-methylpropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate](/img/structure/B1150430.png)
![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1150434.png)
